1-Chloro-8-nonen-4-one

Description

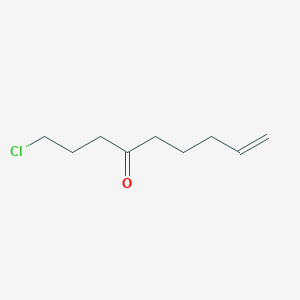

1-Chloro-8-nonen-4-one is a chlorinated aliphatic ketone featuring a nine-carbon chain with a chlorine atom at position 1 and a ketone group at position 4. Chlorinated ketones are critical intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and complex heterocycles . The presence of both electrophilic (chlorine) and nucleophilic (ketone) functional groups makes such compounds versatile in regioselective reactions, though their reactivity and stability depend on molecular architecture and substituent positioning.

Properties

Molecular Formula |

C9H15ClO |

|---|---|

Molecular Weight |

174.67 g/mol |

IUPAC Name |

1-chloronon-8-en-4-one |

InChI |

InChI=1S/C9H15ClO/c1-2-3-4-6-9(11)7-5-8-10/h2H,1,3-8H2 |

InChI Key |

QNRDQCGLMXOVDI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(=O)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1-Chloro-8-nonen-4-one shares structural similarities with 1-(1′-Chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-one (8a and 8b, ). Both compounds feature a chlorine atom and a ketone group, but the latter is a bicyclic δ-halo-γ-lactone. The bicyclic structure of 8a/8b confers greater rigidity and stereochemical complexity compared to the linear chain of this compound, influencing their reactivity in ring-opening or substitution reactions .

Functional Group Reactivity

- By contrast, the chlorine in 8a/8b is part of a bicyclic lactone system, where steric hindrance may slow substitution reactions.

- Ketone Position: The ketone in this compound is at position 4, while in 8a/8b, it is at position 8 within a fused oxabicyclo system. This positional difference affects hydrogen-bonding interactions and solubility in polar solvents.

Physicochemical Properties

Key Research Findings

Reactivity Differences: Linear chlorinated ketones like this compound are more prone to elimination reactions than bicyclic analogs due to reduced steric hindrance .

Stereochemical Outcomes: Bicyclic chlorolactones (e.g., 8a/8b) exhibit enantiomeric selectivity in synthesis, a feature less pronounced in linear systems without chiral centers .

Industrial Relevance : Chlorinated ketones are prioritized in agrochemical synthesis for their balance of reactivity and stability, whereas lactones like 8a/8b are more common in pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.